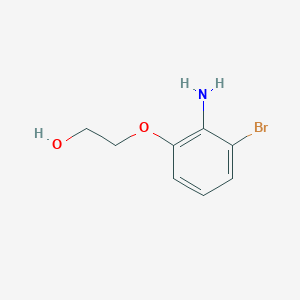

2-(2-Amino-3-bromophenoxy)ethan-1-ol

CAS No.:

Cat. No.: VC17841148

Molecular Formula: C8H10BrNO2

Molecular Weight: 232.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H10BrNO2 |

|---|---|

| Molecular Weight | 232.07 g/mol |

| IUPAC Name | 2-(2-amino-3-bromophenoxy)ethanol |

| Standard InChI | InChI=1S/C8H10BrNO2/c9-6-2-1-3-7(8(6)10)12-5-4-11/h1-3,11H,4-5,10H2 |

| Standard InChI Key | KERLHMRCSUSQNX-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C(=C1)Br)N)OCCO |

Introduction

Chemical Identity and Nomenclature

2-(2-Amino-3-bromophenoxy)ethan-1-ol is systematically named according to IUPAC guidelines as 2-(2-amino-3-bromophenoxy)ethanol . The compound’s structure consists of a phenol derivative substituted with an amino group at position 2, a bromine atom at position 3, and an ethoxyethanol group at position 1. Key identifiers include:

| Property | Value |

|---|---|

| CAS Number | 1864476-30-1 |

| Molecular Formula | C₈H₁₀BrNO₂ |

| Molecular Weight | 232.07 g/mol |

| InChI Key | KERLHMRCSUSQNX-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C(=C1)Br)N)OCCO |

Synonyms for this compound include 2-(2-Amino-3-bromophenoxy)ethan-1-ol and EN300-1295905 . The presence of both amino and hydroxyl groups enhances its solubility in polar solvents, while the bromine atom contributes to its reactivity in aromatic substitution reactions.

Structural Characteristics

The compound’s 2D structure features a phenyl ring with substituents at positions 1 (ethoxyethanol), 2 (amino), and 3 (bromo). The ethoxyethanol side chain introduces rotational flexibility, as evidenced by three rotatable bonds . Key structural insights include:

-

Electron Distribution: The bromine atom exerts an electron-withdrawing effect, polarizing the aromatic ring and directing electrophilic attacks to specific positions.

-

Hydrogen Bonding: The amino (-NH₂) and hydroxyl (-OH) groups act as hydrogen bond donors, facilitating interactions with biological targets or solvents .

-

Stereochemistry: While the compound lacks defined stereocenters, its planar aromatic ring and substituent arrangement influence its conformational stability.

Physicochemical Properties

Computed physicochemical properties provide critical insights into the compound’s behavior under various conditions:

| Property | Value |

|---|---|

| XLogP3 | 1.2 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 3 |

| Topological Polar Surface Area | 55.5 Ų |

| Rotatable Bond Count | 3 |

The moderate lipophilicity (XLogP3 = 1.2) suggests balanced solubility in both aqueous and organic media, making it suitable for diverse synthetic applications . The topological polar surface area (55.5 Ų) indicates potential permeability across biological membranes, a trait relevant to drug design.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume